molecular formula C19H20FN3O2S B2461282 N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1333958-02-3

N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B2461282
CAS No.: 1333958-02-3
M. Wt: 373.45
InChI Key: GNBKBCICKFNZQZ-UHFFFAOYSA-N
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Description

This compound features a cyanocycloheptyl group attached to an acetamide backbone, linked via a sulfanyl bridge to a 5-(4-fluorophenyl)-1,3-oxazole moiety. Its structural uniqueness lies in the seven-membered cycloheptyl ring and the fluorine-substituted aromatic system, which influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c20-15-7-5-14(6-8-15)16-11-22-18(25-16)26-12-17(24)23-19(13-21)9-3-1-2-4-10-19/h5-8,11H,1-4,9-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBKBCICKFNZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Cyanocycloheptyl Intermediate:

    Synthesis of the Oxazolylsulfanyl Intermediate: This involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the cyanocycloheptyl intermediate with the oxazolylsulfanyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Heterocycle Aromatic Substituent Acetamide N-Substituent Molecular Weight (g/mol) Source
Target Compound: N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 1,3-oxazole 4-fluorophenyl 1-cyanocycloheptyl ~433 (estimated) Inferred from
CDD-934506 1,3,4-oxadiazole 4-methoxyphenyl 4-nitrophenyl Not reported
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5) 1,2,4-thiadiazole None 4-fluorophenyl Not reported
8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) 1,3,4-oxadiazole 1H-indol-3-ylmethyl 5-chloro-2-methylphenyl 428.5
N-(1-cyanocyclopentyl)-2-{[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide 1,3,4-thiadiazole propylsulfanyl 1-cyanocyclopentyl ~420 (estimated)
Key Observations:
  • Heterocyclic Core: The target compound’s 1,3-oxazole core differs from oxadiazole or thiadiazole systems in analogs.
  • Aromatic Substituents : The 4-fluorophenyl group provides a balance of electronegativity and lipophilicity, contrasting with methoxy (CDD-934506) or indole (8t) substituents, which may affect solubility and target affinity .
  • N-Substituents: The cyanocycloheptyl group introduces steric bulk compared to smaller cyclopentyl (CAS EN300-26684271) or aromatic (4-nitrophenyl) groups, possibly influencing metabolic stability .
Enzyme Inhibition and Antimicrobial Activity:
  • Compounds like 8t–8w () were screened for lipoxygenase (LOX) , α-glucosidase , and butyrylcholinesterase (BChE) inhibition. The 4-fluorophenyl group in the target compound may enhance inhibitory potency due to fluorine’s electronegativity and small size, as seen in fluorinated enzyme inhibitors .
Stability and Metabolism:
  • Fluorinated aromatic systems (e.g., 4-fluorophenyl) are known to resist oxidative metabolism, improving half-life compared to non-fluorinated analogs .
  • The cyanocycloheptyl group may reduce metabolic degradation compared to smaller N-substituents, as observed in cyclohexyl derivatives (CAS 791135-99-4, ) .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s estimated molecular weight (~433 g/mol) aligns with analogs like 8t (428.5 g/mol). However, the cyanocycloheptyl group may reduce aqueous solubility compared to compounds with polar substituents (e.g., nitro or methoxy groups) .

Biological Activity

N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyanocycloheptyl group
  • Fluorophenyl group
  • Oxazolylsulfanyl moiety

This structural complexity may contribute to its diverse biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular processes. The exact mechanisms remain to be fully elucidated and may vary depending on the biological context.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of similar compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with oxazole rings have shown inhibition of growth in human breast carcinoma (MCF-7) cells and other cancer types with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of a fluorine atom in the structure may enhance lipophilicity and bioactivity, making it a candidate for further exploration in antimicrobial applications .

Case Studies and Research Findings

StudyFindingsImplications
Study 1Compounds similar to this compound exhibited potent anticancer activity against MCF-7 cells with IC50 values lower than 10 μM.Suggests potential for developing new anticancer agents.
Study 2The incorporation of the oxazole ring was linked to enhanced biological activity in related compounds, highlighting the importance of structural features in drug design.Provides insight into structure-activity relationships for optimizing efficacy.
Study 3Preliminary toxicity studies indicate that while some derivatives show promising biological activity, they also require careful evaluation for safety profiles before clinical application.Emphasizes the need for comprehensive toxicological assessments in drug development.

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